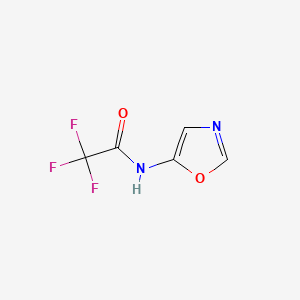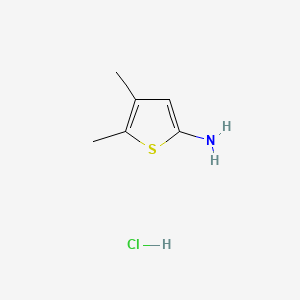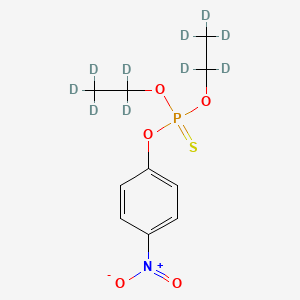
Parathion-ethyl-d10
Descripción general
Descripción
Parathion-ethyl D10, also known as O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate, is a stable isotope-labeled compound. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C10D10H4NO5PS and a molecular weight of 301.32 .
Aplicaciones Científicas De Investigación
Parathion-ethyl D10 is widely used in scientific research, particularly in:
Chemistry: As an internal standard for gas chromatography and mass spectrometry.
Biology: Studying enzyme inhibition and metabolic pathways.
Medicine: Investigating the toxicological effects and antidote development.
Industry: Monitoring pesticide residues in environmental samples
Mecanismo De Acción
Target of Action
Parathion-ethyl-d10, also known as Parathion-d10, is an organophosphate insecticide and acaricide . It shares a similar chemical structure with Parathion . The primary targets of this compound are the same as those of Parathion, which are the enzymes involved in the nervous system, particularly acetylcholinesterase . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, this compound disrupts normal nerve function .
Mode of Action
this compound interacts with its targets by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses. The resulting overstimulation of nerves can cause a variety of symptoms, ranging from mild irritation to severe neurological damage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . The accumulation of acetylcholine due to the inhibition of acetylcholinesterase leads to continuous stimulation of the neurons. This overstimulation can disrupt several downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .
Pharmacokinetics
Parathion is known to be highly soluble in water , suggesting that this compound may also have high water solubility, which could impact its bioavailability.
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function due to the overstimulation of neurons . This can lead to a range of symptoms, from mild irritation to severe neurological damage . In severe cases, exposure to this compound can be fatal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. As an organophosphate compound, it is used primarily in the agricultural sector . Its effectiveness can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its stability may be influenced by environmental conditions such as light, heat, and moisture .
Análisis Bioquímico
Biochemical Properties
Parathion-ethyl-d10 plays a significant role in biochemical reactions. It is a polar compound that is extremely soluble in water . The extraction of polar compounds from polar matrices is possible with the use of the polyacrylate (PA) SPME fiber .
Temporal Effects in Laboratory Settings
It is known that organophosphates like this compound degrade over time, reducing their toxicity .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 system. The primary metabolites are diethyl thiophosphoric acid and 4-nitrophenol .
Transport and Distribution
This compound is distributed throughout the body after absorption, with the highest concentrations typically found in fatty tissues due to its lipophilic nature .
Subcellular Localization
As a lipophilic compound, it is likely to be found in the cell membrane and other lipid-rich areas of the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Parathion-ethyl D10 is synthesized through a multi-step process. The synthesis begins with the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield Parathion-ethyl D10 .
Industrial Production Methods
Industrial production of Parathion-ethyl D10 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet analytical standards .
Análisis De Reacciones Químicas
Types of Reactions
Parathion-ethyl D10 undergoes several types of chemical reactions, including:
Oxidation: Conversion to its oxon analog.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Often employs nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Produces paraoxon-ethyl D10.
Reduction: Yields amino derivatives.
Substitution: Forms various substituted phosphorothioates.
Comparación Con Compuestos Similares
Similar Compounds
Parathion: The non-deuterated analog.
Parathion-methyl: A methylated version of parathion.
Paraoxon-ethyl: The oxidized form of parathion-ethyl.
Uniqueness
Parathion-ethyl D10 is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for precise quantification and tracking in various analytical methods .
Propiedades
IUPAC Name |
(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNCVORNKJIRZ-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746784 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-04-1 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350820-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


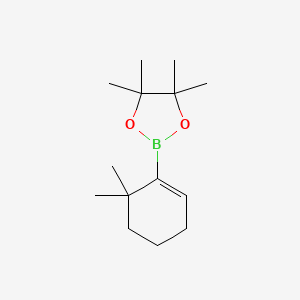
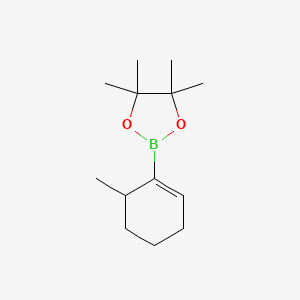
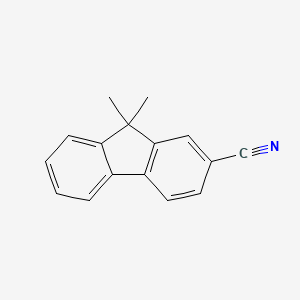
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/new.no-structure.jpg)
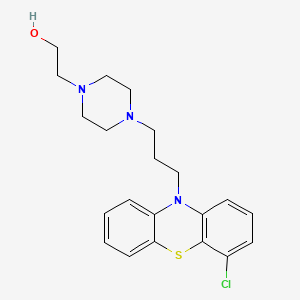
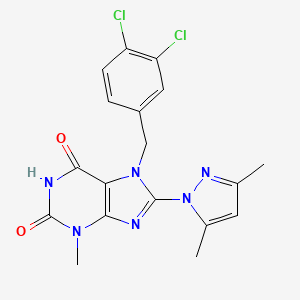
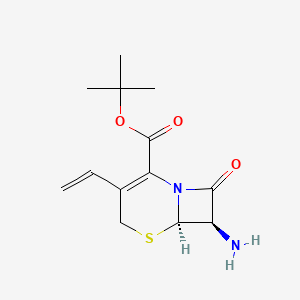
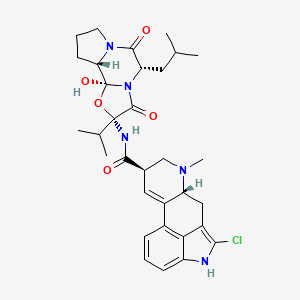
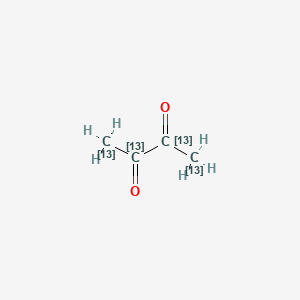
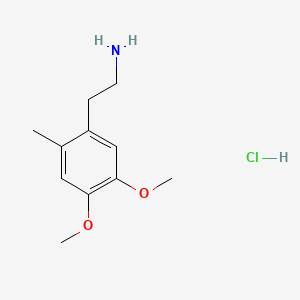
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
